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molecular formula C6H11N<br>(CH2=CHCH2)2NH<br>C6H11N B093489 Diallylamine CAS No. 124-02-7

Diallylamine

Cat. No. B093489
M. Wt: 97.16 g/mol
InChI Key: DYUWTXWIYMHBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863293B2

Procedure details

To a solution of 1-Boc-4-piperidone (2.61 g, 13.03 mmol) in 1,2-dichloroethane (25 mL) was added diallyl amine (1.7 mL, 13.77 mmol) and the mixture cooled to 0° C. Titanium(IV) isopropoxide (3.9 mL, 13.3 mmol) was then added and the reaction warmed to room temperature and stirred for 2.5 d. The resultant orange mixture was then cooled to 0° C. and diethylaluminum cyanide added (1 M in toluene, 16 mL, 16 mmol) The reaction was warmed to room temperature, stirred for 3.5 h then diluted with CH2Cl2 (30 mL) and EtOAc (25 mL). The mixture was cooled to 0° C., quenched with water (7 mL) and filtered through celite, washing with CH2Cl2 and MeOH. The resultant filtrate was concentrated, diluted with CH2Cl2 (150 mL), dried (Na2SO4), concentrated and purified by flash chromatography on silica gel (Hexanes/EtOAc, 3:1 then 1:1) to afford the diallylamino-cyanide intermediate (2.79 g, 70%) as a yellow oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethylaluminum cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
3.9 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1CCC(=O)CC1)(OC(C)(C)C)=O.[CH2:15]([NH:18][CH2:19][CH:20]=[CH2:21])[CH:16]=[CH2:17].[C-]#N.C([Al+]CC)C>ClCCCl.C1(C)C=CC=CC=1.C(Cl)Cl.CCOC(C)=O.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH2:15]([N:18]([C:1]#[N:8])[CH2:19][CH:20]=[CH2:21])[CH:16]=[CH2:17] |f:2.3,8.9.10.11.12|

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C=C)NCC=C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
diethylaluminum cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.C(C)[Al+]CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
3.9 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resultant orange mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (7 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washing with CH2Cl2 and MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (Hexanes/EtOAc, 3:1

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
C(C=C)N(CC=C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 175.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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